molecular formula C22H22O12 B579889 rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers) CAS No. 1237479-05-8

rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)

Cat. No. B579889
M. Wt: 478.406
InChI Key: PJAUEKWZQWLQSU-WDXLFLMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-Hesperetin 3’-O-β-D-Glucuronide is a flavonoid compound derived from hesperetin, which is found in citrus fruits . It has attracted significant interest in scientific research due to its potential health benefits. It has the ability to scavenge free radicals, effectively combating oxidative stress, which is an underlying factor in numerous health conditions .

Scientific Research Applications

  • Metabolism and Bioavailability :

    • Hesperetin, including its glucuronides like rac-Hesperetin 3'-O-β-D-Glucuronide, are primary metabolites found in plasma after the oral administration of hesperidin, a flavonoid present in citrus fruits. These metabolites have been identified and quantified in rat plasma, providing insight into the metabolic fate of dietary hesperidin (Matsumoto et al., 2004).
    • Glucosyl hesperidin, a water-soluble derivative of hesperidin, shows a similar metabolic profile to hesperidin and is absorbed more rapidly and efficiently due to its high water solubility. This suggests an enhanced bioavailability for glucosyl hesperidin as compared to hesperidin (Yamada et al., 2006).
  • Biological Activities :

    • Hesperetin glucuronides, including rac-Hesperetin 3'-O-β-D-Glucuronide, are associated with various biological activities. For instance, hesperetin-7-O-glucuronide exhibits hypotensive, vasodilatory, and anti-inflammatory activities, impacting hypertension and endothelial dysfunction. This highlights the potential therapeutic applications of hesperetin glucuronides in cardiovascular health (Yamamoto et al., 2013).
  • Interactions with Cellular and Molecular Pathways :

    • Studies on hesperetin glucuronides have shown that they can activate peroxisome proliferator-activated receptor-γ (PPARγ), a receptor involved in the regulation of metabolism. This activation can lead to various effects such as the differentiation of adipocytes, indicating a role in metabolic processes (Gamo et al., 2014).
  • Pharmacokinetics and Tissue Distribution :

    • Pharmacokinetic studies of hesperetin and its derivatives, including rac-Hesperetin 3'-O-β-D-Glucuronide, help in understanding their absorption, distribution, metabolism, and excretion in the body. Such studies are crucial for developing potential therapeutic applications (Shen et al., 2016).

properties

CAS RN

1237479-05-8

Product Name

rac-Hesperetin 3'-O-β-D-Glucuronide (Mixture of Diastereomers)

Molecular Formula

C22H22O12

Molecular Weight

478.406

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C22H22O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-6,13,17-20,22-24,26-28H,7H2,1H3,(H,29,30)/t13?,17-,18-,19+,20-,22+/m0/s1

InChI Key

PJAUEKWZQWLQSU-WDXLFLMVSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O

synonyms

5-(3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl)-2-methoxyphenyl β-D-Glucopyranosiduronic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.